molecular formula C10H12O2 B074988 (E)-3-(2-methoxyphenyl)prop-2-en-1-ol CAS No. 1504-61-6

(E)-3-(2-methoxyphenyl)prop-2-en-1-ol

Cat. No. B074988
CAS RN: 1504-61-6
M. Wt: 164.2 g/mol
InChI Key: KUTPOMPODAJKBF-GQCTYLIASA-N
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Description

“(E)-3-(2-methoxyphenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as 2-Propenal, 3-(2-methoxyphenyl)-, and o-Methoxycinnamaldehyde .


Molecular Structure Analysis

The molecular structure of “(E)-3-(2-methoxyphenyl)prop-2-en-1-ol” consists of a prop-2-en-1-ol group attached to a 2-methoxyphenyl group . The molecular weight is 164.20108 .


Physical And Chemical Properties Analysis

“(E)-3-(2-methoxyphenyl)prop-2-en-1-ol” has a molecular weight of 164.20108 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

  • Synthesis and Antioxidant Activity : A study explored the synthesis and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, including compounds structurally similar to "(E)-3-(2-methoxyphenyl)prop-2-en-1-ol" (Sulpizio et al., 2016).

  • Crystal Structure Analysis : Research on the monohydrate of a related compound provided insights into its crystal structure, highlighting the importance of π interactions in the structure (Gomes et al., 2021).

  • Hirshfeld Surface Analysis : Another study conducted Hirshfeld surface analysis and PIXEL calculations on four derivatives of a similar compound, emphasizing the role of π interactions in these structures (Gomes et al., 2020).

  • Formation of Pyrazoles : Research demonstrated the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from precursors including a compound similar to "(E)-3-(2-methoxyphenyl)prop-2-en-1-ol", revealing potential applications in medicinal chemistry (Mahesha et al., 2021).

  • Application in Solar Cell Materials : A study on organometallic compounds for dye-sensitized solar cells (DSSCs) included derivatives of "(E)-3-(2-methoxyphenyl)prop-2-en-1-ol", highlighting their potential in renewable energy technologies (Anizaim et al., 2020).

  • Nonlinear Optical Properties : Research on chalcone derivatives related to "(E)-3-(2-methoxyphenyl)prop-2-en-1-ol" focused on their linear and nonlinear optical properties, relevant to semiconductor devices (Shkir et al., 2019).

  • Chemotherapeutics Against Breast Cancer : A study synthesized Ru(II) DMSO complexes with substituted chalcones, including derivatives similar to "(E)-3-(2-methoxyphenyl)prop-2-en-1-ol", and evaluated their anti-cancer activity against breast cancer cell lines (Singh et al., 2016).

Safety And Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) information for “(E)-3-(2-methoxyphenyl)prop-2-en-1-ol” was not available in the sources I found . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7,11H,8H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTPOMPODAJKBF-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-methoxyphenyl)prop-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Butt, X Feng, Y Yamamoto… - Asian Journal of …, 2017 - Wiley Online Library
A straightforward, highly chemoselective hydrogenation of α,β‐unsaturated aldehydes was developed using unsupported nanoporous gold (AuNPore) as a heterogeneous catalyst with …
Number of citations: 13 onlinelibrary.wiley.com
YJ Shue, SC Yang - Tetrahedron Letters, 2012 - Elsevier
For atom economic and green chemistry concepts, we develop a reaction that involves one-pot and one step to construct the C–C bond without the help of any activating reagents for …
Number of citations: 14 www.sciencedirect.com
M Wu, Z Lin, B Huang, K Xu, S Zou, L Ni… - Records of Natural …, 2022 - acgpubs.org
The family Lauraceae contains about 45 genera and 2500 species that are economically important in the pharmaceutical, chemical, food and cosmetic industries. As one of the largest …
Number of citations: 4 acgpubs.org
ME Geherty - 2012 - search.proquest.com
The Claisen rearrangement, a [3, 3] sigmatropic rearrangement, remains an important method for the construction of CC bonds nearly a century after its discovery. However, methods to …
Number of citations: 3 search.proquest.com
R Liberatore - 2018 - d-scholarship.pitt.edu
The application of transition metals to the synthesis complex organic products has become an extremely important facet of chemistry in the last few decades. Such metal complexes …
Number of citations: 2 d-scholarship.pitt.edu
D Hirsch-Weil - 2010 - search.proquest.com
N-Heterocyclic carbene (NHC) ligands are considered strong σ-donors and can be used in various catalytic reactions. Asymmetric catalysis using NHCs has been widely spread over …
Number of citations: 0 search.proquest.com
MD Turnbull - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
The productivity of conventional chemical reactions can be improved in favourable cases by using a mixture protocol. This concept is demonstrated for the asymmetric cyclopropanation …
Number of citations: 3 pubs.rsc.org

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